Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate
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Overview
Description
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate is a chemical compound known for its unique structure and properties It contains a benzotriazole moiety, which is a versatile and widely used heterocyclic compound in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate typically involves the reaction of benzotriazole with benzyl chloroformate and 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amines .
Scientific Research Applications
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, enzymes, and other biomolecules, leading to various biological effects. The compound’s structure allows it to bind to active sites and inhibit or activate specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Similar in structure but lacks the carbamate and phenylethyl groups.
2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide: Contains a benzotriazole moiety but has different functional groups.
Uniqueness
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate is unique due to its combination of benzotriazole, benzyl, and phenylethyl groups.
Properties
IUPAC Name |
benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(28-16-18-11-5-2-6-12-18)23-21(15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJKIMJEGGQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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